5-(2-Hydroxypropan-2-yl)nicotinaldehyde

Description

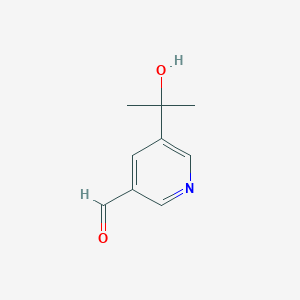

5-(2-Hydroxypropan-2-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a tertiary alcohol substituent (2-hydroxypropan-2-yl group) at the 5-position of the pyridine ring. Nicotinaldehyde (pyridine-3-carbaldehyde) serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The introduction of the 2-hydroxypropan-2-yl group confers unique physicochemical properties, such as enhanced polarity due to the hydroxyl group and steric bulk from the branched alkyl chain. This structural motif may influence solubility, reactivity, and biological activity compared to simpler analogues .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

5-(2-hydroxypropan-2-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H11NO2/c1-9(2,12)8-3-7(6-11)4-10-5-8/h3-6,12H,1-2H3 |

InChI Key |

QGZWXMOZQHDXBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=CC(=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Synthesis of 5-(2-Hydroxypropan-2-yl)-3-cyanopyridine :

-

Introduce the hydroxypropan-2-yl group at position 5 via nucleophilic substitution (e.g., using a Grignard reagent) or cross-coupling reactions.

-

Example: Suzuki coupling of 5-bromo-3-cyanopyridine with a boronic acid derivative containing the hydroxypropan-2-yl group.

-

-

Reduction of the Nitrile Group :

Reaction Conditions Table

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Raney-nickel (2–10 wt%) | |

| Solvent | Aqueous acetic acid | |

| Temperature | ≤40°C | |

| Hydrogen Pressure | 0.2–5 bar | |

| Reaction Time | 3–6 hours |

Reduction of Nicotinic Acid Morpholinamides

This approach involves selective reduction of morpholinamide intermediates to aldehydes, as described in methods for substituted nicotinaldehydes.

Key Steps:

-

Synthesis of 5-(2-Hydroxypropan-2-yl)-3-morpholinamide Nicotinic Acid :

-

React 5-(2-hydroxypropan-2-yl)nicotinic acid with morpholine under coupling conditions.

-

-

**Reduction with LiAlH(OEt)₃ :

Advantages

Vilsmeier-Haack Formylation of Substituted Pyridines

This method introduces the aldehyde group via electrophilic formylation, contingent on directing substituents.

Key Steps:

-

Synthesis of 5-(2-Hydroxypropan-2-yl)pyridine :

-

Introduce the hydroxypropan-2-yl group via Friedel-Crafts alkylation or cross-coupling.

-

-

Formylation with Vilsmeier-Haack Reagent :

Challenges

-

The hydroxypropan-2-yl group may deactivate the ring, reducing reactivity toward electrophilic substitution.

-

Protection of the aldehyde group may be required during substituent introduction.

Alternative Routes: Hantzsch Pyridine Synthesis

The Hantzsch reaction constructs pyridine rings with substituents, though its utility for aldehyde-containing derivatives is limited.

Key Steps:

-

Ring Formation :

-

React β-keto ester (e.g., ethyl acetoacetate) with aldehyde and ammonium acetate.

-

Oxidation to pyridine.

-

-

Substituent Introduction :

-

Post-synthetic modification to install the hydroxypropan-2-yl group.

-

Limitations

-

Difficulty in controlling regioselectivity for aldehyde placement.

-

Requires additional steps for substituent introduction.

Critical Analysis and Recommendations

Optimized Workflow

-

Step 1 : Synthesize 5-(2-hydroxypropan-2-yl)-3-cyanopyridine via Suzuki coupling.

-

Step 2 : Reduce the nitrile to aldehyde using Raney-nickel in aqueous acetic acid.

Data Tables and Experimental Findings

Table 1: Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney-nickel, H₂ | 40°C, 1 bar H₂ | 85–93% | High |

| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | 80°C, toluene | 70–90% | Moderate |

| LiAlH(OEt)₃ Reduction | LiAlH(OEt)₃, THF | RT, inert atmosphere | 80–90% | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid.

Reduction: 5-(2-Hydroxypropan-2-yl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde include:

5-Methylnicotinaldehyde (CAS: Not explicitly listed): Features a methyl group at the 5-position.

5-(3-Chlorophenyl)nicotinaldehyde (CAS: 887973-60-6): Substituted with a 3-chlorophenyl group. The electron-withdrawing chlorine atom enhances the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions. The aromatic ring contributes to π-π stacking interactions, which are absent in the hydroxyalkyl-substituted compound .

Fluorine’s smaller size may reduce steric effects compared to the bulkier hydroxypropan-2-yl group .

5-Methylpicolinaldehyde (pyridine-2-carbaldehyde derivative): The aldehyde group at the 2-position (vs.

Substituent Effects

- Electronic Effects :

- Hydroxypropan-2-yl: The hydroxyl group donates electron density via resonance, slightly deactivating the pyridine ring. However, the alkyl chain provides inductive electron-donating effects, creating a balance that modulates reactivity.

- Halogenated aryl groups (e.g., Cl, F): Strong electron-withdrawing effects increase the aldehyde’s electrophilicity, accelerating reactions like condensation or nucleophilic additions .

- Steric Effects :

- The bulky hydroxypropan-2-yl group may hinder access to the aldehyde in sterically demanding reactions, unlike the smaller methyl or planar aryl substituents.

- Solubility :

- Polar hydroxypropan-2-yl improves aqueous solubility compared to methyl or halogenated aryl analogues, which are more lipophilic.

Data Table

Q & A

Q. How can researchers address discrepancies in toxicity data across literature sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.